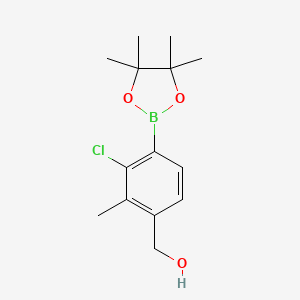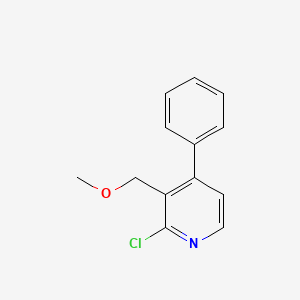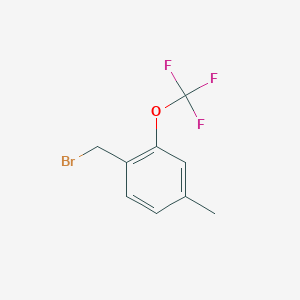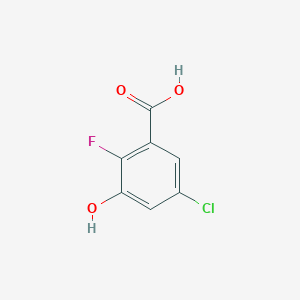
5-Chloro-2-fluoro-3-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the esterification of this compound ethyl ester, followed by hydrolysis to obtain the desired acid . Another method involves the chlorination of 2-fluoro-3-hydroxybenzoic acid under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and fluorination reactions. These processes are carried out in specialized reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The final product is then purified through crystallization or distillation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 5-chloro-2-fluoro-3-ketobenzoic acid or 5-chloro-2-fluoro-3-carboxybenzoic acid.
Reduction: Formation of 5-chloro-2-fluoro-3-hydroxybenzene.
Substitution: Formation of 5-methoxy-2-fluoro-3-hydroxybenzoic acid or 5-amino-2-fluoro-3-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
5-Chloro-2-fluoro-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.
5-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.
4-Fluoro-3-hydroxybenzoic acid: Similar structure but with different positions of the fluorine and hydroxyl groups.
Uniqueness
5-Chloro-2-fluoro-3-hydroxybenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H4ClFO3 |
|---|---|
Peso molecular |
190.55 g/mol |
Nombre IUPAC |
5-chloro-2-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) |
Clave InChI |
NSKIMQDDGCAPOO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


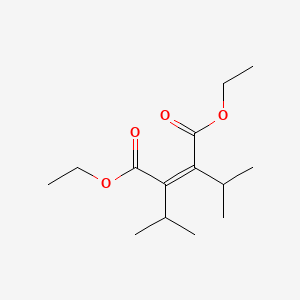
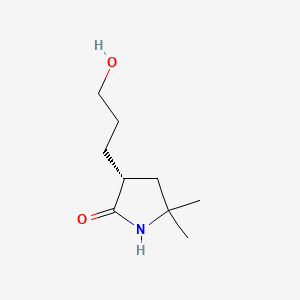

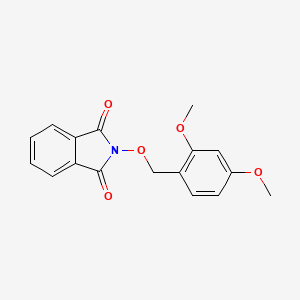
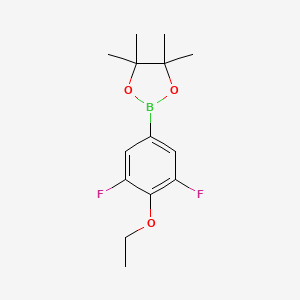
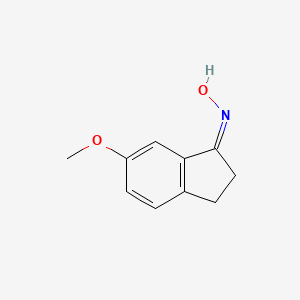
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
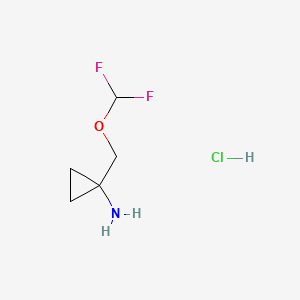

![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)

